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Compound of Interest

Compound Name: Methylphosphine

Cat. No.: B1207260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity and pKa of

methylphosphine (CH₃PH₂), a fundamental organophosphorus compound. Understanding

these properties is crucial for its application in organic synthesis, catalysis, and as a ligand in

coordination chemistry, with implications for drug design and development where phosphine

derivatives are increasingly utilized.

Quantitative Basicity and pKa Data
The basicity of methylphosphine can be quantified in both the gas phase and in solution.

While gas-phase basicity reflects the intrinsic properties of the molecule, the solution-phase

pKa is critical for understanding its behavior in chemical reactions conducted in a solvent.
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Parameter Value Units
Measurement
Phase

Method

Proton Affinity

(PA)
851.5 kJ/mol Gas

Ion Cyclotron

Resonance

Spectroscopy

203.6 kcal/mol Gas

Ion Cyclotron

Resonance

Spectroscopy

Gas-Phase

Basicity (GB)
817.6 kJ/mol Gas

Ion Cyclotron

Resonance

Spectroscopy

pKa of conjugate

acid (CH₃PH₃⁺)

Not

Experimentally

Determined

- Aqueous -

Estimated

Aqueous pKa
~2-4 - Aqueous

Based on trends

and

computational

estimates

Note: The pKa of a base is, by convention, the pKa of its conjugate acid.

Understanding the Basicity of Methylphosphine
Methylphosphine's basicity stems from the lone pair of electrons on the phosphorus atom,

which can accept a proton. The methyl group, being weakly electron-donating, increases the

electron density on the phosphorus atom compared to phosphine (PH₃), making

methylphosphine a stronger base.

Gas-Phase Basicity
In the gas phase, the intrinsic basicity of a molecule can be measured without the influence of

solvent effects. The key parameters are Proton Affinity (PA) and Gas-Phase Basicity (GB).
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Proton Affinity (PA) is the negative of the enthalpy change for the protonation reaction in the

gas phase: CH₃PH₂(g) + H⁺(g) → CH₃PH₃⁺(g) A higher PA value indicates a stronger base.

Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change for the same

reaction. It is a more complete measure of basicity as it includes entropy effects.

The gas-phase basicity of methylphosphines increases with the number of methyl groups, as

shown by the trend in proton affinities: PH₃ (187.1 kcal/mol) < CH₃PH₂ (196.4 kcal/mol) <

(CH₃)₂PH (202.5 kcal/mol) < (CH₃)₃P (206.7 kcal/mol). This trend is a direct consequence of

the inductive effect of the methyl groups.

Solution-Phase Basicity (pKa)
The pKa is a measure of the acidity of the conjugate acid of a base (in this case, the

methylphosphonium ion, CH₃PH₃⁺) in a specific solvent. The equilibrium for the protonation of

methylphosphine in water is:

CH₃PH₂(aq) + H₂O(l) ⇌ CH₃PH₃⁺(aq) + OH⁻(aq)

A higher pKa value for the conjugate acid corresponds to a stronger base.

An experimental pKa value for methylphosphine in an aqueous solution is not well-

documented in the scientific literature. However, based on the pKa of phosphine (PH₃) which is

approximately -14, and the trend of increasing basicity with methylation, it is estimated that the

pKa of methylphosphine is significantly higher than that of phosphine. Computational studies

and comparisons with other alkylphosphines suggest a pKa value in the range of 2-4 in water.

It is important to note that this is an estimate, and the actual value may vary.

Experimental Protocols for Basicity and pKa
Determination
Gas-Phase Basicity: Ion Cyclotron Resonance (ICR)
Spectroscopy
Ion Cyclotron Resonance (ICR) spectroscopy is a powerful mass spectrometry technique used

to determine the gas-phase basicities of compounds by studying proton transfer equilibria.
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Methodology:

Ion Generation and Trapping: Methylphosphine is introduced into a high-vacuum chamber

at a low pressure. The molecules are ionized, typically by electron impact, to generate the

methylphosphonium ion (CH₃PH₃⁺). These ions are then trapped in a strong magnetic field

within an analyzer cell.

Introduction of a Reference Base: A reference base (B) with a known gas-phase basicity is

introduced into the cell.

Proton Transfer Equilibrium: A proton transfer reaction is allowed to occur between the

trapped methylphosphonium ions and the neutral reference base: CH₃PH₃⁺ + B ⇌ CH₃PH₂ +

BH⁺

Detection and Analysis: After a certain reaction time, the relative abundances of the ions

(CH₃PH₃⁺ and BH⁺) are measured. The equilibrium constant (K_eq) for the reaction is

determined from the ratio of the ion abundances and the partial pressures of the neutral

species.

Calculation of Gas-Phase Basicity: The Gibbs free energy change (ΔG) for the reaction is

calculated from K_eq (ΔG = -RT ln K_eq). The gas-phase basicity of methylphosphine can

then be determined relative to the known basicity of the reference compound.

Solution-Phase pKa: Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a substance in solution.

Methodology:

Sample Preparation: A solution of methylphosphine of a known concentration is prepared in

a suitable solvent (e.g., deionized water). Due to the potential for oxidation, all solutions

should be deoxygenated and handled under an inert atmosphere (e.g., nitrogen or argon).

Titration Setup: A calibrated pH electrode is immersed in the methylphosphine solution. The

solution is stirred continuously.
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Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally from a

burette.

Data Collection: The pH of the solution is recorded after each addition of the acid titrant.

Data Analysis: A titration curve is generated by plotting the pH of the solution against the

volume of acid added. The pKa is determined from the pH at the half-equivalence point,

which is the point where half of the methylphosphine has been protonated. The

equivalence point is identified as the point of maximum slope on the titration curve, which

can be more accurately determined from the first or second derivative of the curve.

Solution-Phase pKa: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, can be used to

determine the pKa of phosphines. The chemical shift of the phosphorus nucleus is sensitive to

its protonation state.

Methodology:

Sample Preparation: A series of solutions containing a constant concentration of

methylphosphine are prepared in a chosen solvent (e.g., D₂O for deuterium lock). Each

solution is buffered to a different, precisely known pH value.

NMR Data Acquisition: The ³¹P NMR spectrum is recorded for each sample.

Data Analysis: The ³¹P chemical shift (δ) is plotted against the pH of the solution. This will

generate a sigmoidal curve.

pKa Determination: The pKa is the pH at the inflection point of the sigmoidal curve. This can

be determined by fitting the data to the Henderson-Hasselbalch equation, modified for

chemical shifts: pH = pKa + log[(δ - δ_A) / (δ_B - δ)] where δ is the observed chemical shift,

δ_A is the chemical shift of the protonated species (CH₃PH₃⁺), and δ_B is the chemical shift

of the free base (CH₃PH₂).

Visualizations
The following diagrams illustrate key concepts related to the basicity of methylphosphine.
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Methylphosphine (CH₃PH₂) Methylphosphonium ion (CH₃PH₃⁺)

 Protonation

⇌

Water (H₂O) Hydroxide ion (OH⁻)
 Deprotonation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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